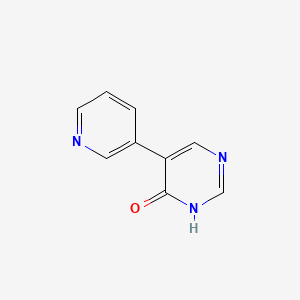

4(1H)-Pyrimidinone, 5-(3-pyridinyl)-

Description

The molecule 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-, with the chemical formula C₉H₇N₃O, is a distinct entity at the intersection of two fundamental classes of heterocyclic compounds. uni.lu Its structure, featuring a pyridine (B92270) ring attached to the 5-position of a 4(1H)-pyrimidinone core, presents a unique electronic and steric profile that has captured the attention of medicinal chemists and researchers in chemical synthesis.

Physicochemical Properties of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇N₃O | PubChem uni.lu |

| Monoisotopic Mass | 173.05891 Da | PubChem uni.lu |

| Predicted XlogP | -0.1 | PubChem uni.lu |

| Predicted Hydrogen Bond Donor Count | 1 | Inferred from structure |

| Predicted Hydrogen Bond Acceptor Count | 3 | Inferred from structure |

Pyrimidinones (B12756618) are a class of nitrogen-containing heterocyclic compounds that are isomers of hydroxypyrimidines. chemeo.com They are fundamental components of many biologically crucial molecules, including nucleobases like cytosine and uracil, which form the building blocks of nucleic acids. chemeo.com The pyrimidinone core is also found in various synthetic compounds with a wide array of pharmacological activities, such as antiulcer and anticancer agents. chemeo.comresearchgate.net

The 4(1H)-pyrimidinone isomer, specifically, is characterized by a carbonyl group at the 4-position and a protonated nitrogen at the 1-position. This arrangement allows the pyrimidinone ring to act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition and binding to biological targets like enzymes and receptors. nih.gov The substitution at the 5-position, as seen in the title compound, is a common strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of the pyrimidinone scaffold. mdpi.com

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for the development of new drugs. nih.govnih.gov Both pyrimidine (B1678525) and pyridine rings are considered privileged structures in medicinal chemistry. nih.gov The pyrimidine motif is present in numerous natural products and approved drugs, demonstrating its versatility in interacting with various biological systems. nih.gov Similarly, the pyridine ring is a key component of many pharmaceuticals due to its ability to engage in hydrogen bonding and pi-stacking interactions. uni.lu

The combination of these two privileged scaffolds in 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- results in a molecule with a high potential for biological activity. The pyridinyl group at the 5-position can significantly influence the electronic properties of the pyrimidinone ring and provide an additional vector for interaction with biological targets. Research on related structures, such as 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives, has shown that the pyridin-3-yl pyrimidine motif is a key pharmacophore for targeting proteins like the orphan nuclear receptor Nur77, which is implicated in cancer. researchgate.netnih.gov This highlights the importance of the 5-(3-pyridinyl) substitution in directing the biological activity of the pyrimidinone core.

The research trajectory for pyrimidinone-based compounds has been consistently focused on exploring their therapeutic potential across a wide range of diseases. The current emphasis is on the rational design and synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. nih.goveurekaselect.com The substitution at the 5-position of the pyrimidinone ring is a key area of investigation, with studies exploring the introduction of various aryl and heteroaryl groups to probe structure-activity relationships (SAR). mdpi.com

For compounds like 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-, the focus of current research is likely on its utility as a versatile building block in the synthesis of more complex molecules with tailored biological activities. The presence of multiple nitrogen atoms and the specific arrangement of the pyridine and pyrimidinone rings make it an attractive precursor for creating libraries of compounds for high-throughput screening against various therapeutic targets, including protein kinases, G-protein coupled receptors, and other enzymes implicated in disease. nih.govnih.gov For instance, derivatives of 5-(pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione have been investigated as potent inhibitors of ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy. nih.gov This suggests that the broader class of 5-heteroaryl pyrimidinones, including the 5-(3-pyridinyl) derivative, holds significant promise for the development of novel therapeutics.

While specific published research on the biological activities of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- itself is limited, its structural motifs are featured in compounds investigated for their anticancer properties. researchgate.netnih.gov The ongoing exploration of 5-substituted pyrimidinones in medicinal chemistry indicates a clear research trajectory aimed at harnessing the therapeutic potential of this privileged scaffold. mdpi.com

Structure

3D Structure

Properties

CAS No. |

22433-71-2 |

|---|---|

Molecular Formula |

C9H7N3O |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

5-pyridin-3-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-2-1-3-10-4-7/h1-6H,(H,11,12,13) |

InChI Key |

MKCROUSWZDOODI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=CN=CNC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 1h Pyrimidinone, 5 3 Pyridinyl and Analogues

Classical Approaches in Pyrimidinone Ring Formation

Traditional methods for synthesizing the pyrimidinone scaffold have long been the foundation of heterocyclic chemistry. These routes typically involve the stepwise condensation and cyclization of acyclic precursors.

A primary strategy for forming 5-aryl pyrimidinones (B12756618) involves the reaction of a suitable three-carbon electrophile bearing the pyridine (B92270) moiety with a guanidine (B92328) or urea (B33335) derivative, which provides the N-C-N backbone of the pyrimidine (B1678525) ring. A key intermediate in the synthesis of the title compound is 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one. This compound can be reacted with a guanidine derivative in the presence of a base like sodium hydroxide (B78521) in refluxing ethanol (B145695) to yield the corresponding 4-(pyridin-3-yl)pyrimidine (B11918198) structure. semanticscholar.org This reaction is a specific application of a more general principle where an α,β-unsaturated carbonyl compound condenses with an amidine to form the pyrimidine ring.

Another classical approach involves the condensation of a pre-formed pyrimidine derivative with a pyridine-containing electrophile. For instance, in the synthesis of an analogue, isocytosine (B10225) was reacted with 2-methyl-5-formyl pyridine in refluxing concentrated hydrochloric acid to produce 2-amino-5-((6-methyl-3-pyridyl)hydroxymethyl)-4(1H)-pyrimidinone. prepchem.com

Cyclic condensation, or cyclocondensation, is a cornerstone of pyrimidine synthesis. The most fundamental of these is the Pinner synthesis, which involves the condensation of 1,3-dicarbonyl compounds with amidines. mdpi.com This method allows for the construction of the pyrimidine ring from acyclic precursors. Variations of this approach utilize β-keto esters or α,β-unsaturated ketones, which react with amidines in the presence of a base to form the pyrimidinone ring. mdpi.com

These strategies are highly versatile, allowing for the synthesis of a wide array of substituted pyrimidines and pyrimidinones through the appropriate choice of starting materials. mdpi.combenthamscience.com The reaction mechanism typically involves an initial Michael addition followed by an intramolecular cyclization and subsequent dehydration or elimination to yield the aromatic pyrimidine core.

Table 1: Examples of Cyclic Condensation Reactions for Pyrimidine Synthesis

| Precursor 1 | Precursor 2 | Catalyst/Conditions | Product Type | Reference |

| 1,3-Dicarbonyl Compound | Amidine | Acid/Base | Substituted Pyrimidine | mdpi.com |

| α,β-Unsaturated Ketone | Amidine | Base (e.g., K₂CO₃, Choline Hydroxide) | Polysubstituted Pyrimidine | mdpi.com |

| Ethyl Acetoacetate | Hydrazine (B178648) Hydrate, Aldehyde, Barbituric Acid | Aqueous Ethanol, Catalyst-Free | Pyrazolo wikipedia.orgchemtube3d.compyrano[2,3-d]pyrimidine | researchgate.net |

| Enamidine | Orthoester | ZnBr₂ | Polysubstituted Pyrimidine | mdpi.com |

While the title compound is a pyrimidinone, the synthesis often relies on a pre-functionalized pyridine precursor. The introduction of carbonyl or related functional groups onto a pyridine ring is a critical step in preparing these key building blocks. The Kröhnke pyridine synthesis provides a general method for creating substituted pyridines by reacting a pyridinium (B92312) salt with an α,β-unsaturated carbonyl compound in the presence of ammonium (B1175870) acetate. wikipedia.org

More directly relevant to the synthesis of 5-(3-pyridinyl)-4(1H)-pyrimidinone is the preparation of intermediates like 3-(dimethylamino)-1-(3-pyridinyl)prop-2-en-1-one. semanticscholar.org This precursor contains the necessary carbon framework of the pyridine ring and an attached propenone unit, primed for cyclization with a suitable nitrogen-containing nucleophile to form the pyrimidinone ring. The synthesis of such precursors often starts from commercially available pyridine derivatives, such as nicotinic acid or its esters, which already possess a carbonyl-containing group at the 3-position.

Modern Synthetic Advancements and Techniques

One-pot synthesis, where multiple reaction steps are performed in a single reactor without isolating intermediates, offers significant advantages in terms of time, resources, and waste reduction. acsgcipr.org Several one-pot procedures have been developed for the synthesis of pyrimidinone analogues and related fused heterocyclic systems. rsc.orgmdpi.com

For example, a one-pot, four-component condensation of ethyl acetoacetate, hydrazine hydrate, an aromatic aldehyde, and barbituric acid can be used to construct complex pyrazolo wikipedia.orgchemtube3d.compyrano[2,3-d]pyrimidines in an environmentally friendly aqueous ethanol system without a catalyst. researchgate.net Similarly, a green one-pot synthesis of 5H-Chromeno[4,3-b]pyridin-5-one derivatives has been achieved by reacting 4-chloro-3-formyl coumarin (B35378) with compounds containing an active methylene (B1212753) group. researchgate.net These multicomponent reactions exemplify the efficiency of modern synthetic strategies, allowing for the rapid assembly of complex heterocyclic scaffolds from simple starting materials.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly accelerating reaction rates and often improving product yields. youtube.com The use of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. nih.govrsc.org

This technique has been successfully applied to the synthesis of various pyrimidinone derivatives and their precursors. For instance, the Gewald reaction, used to synthesize aminothiophenes (which can be precursors to thienopyrimidines), is significantly faster under microwave irradiation (20 minutes) compared to classical heating (4 hours). organic-chemistry.org In another example, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones was achieved with high yields by heating the reaction mixture under microwave irradiation at 180 °C for 20 minutes. nih.gov Green, microwave-assisted one-pot methods have also been developed for synthesizing hexahydropyrimido[4,5-d]pyrimidine derivatives, yielding the products in high proportions (82–93%). atmiyauni.ac.in These methods highlight the benefits of microwave technology for the rapid and efficient synthesis of heterocyclic compounds. youtube.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Gewald Reaction

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | 4 hours | 20 minutes | organic-chemistry.org |

| Temperature | 70°C | 70°C | organic-chemistry.org |

| Outcome | Moderate to good yields | High yields and purity | organic-chemistry.org |

Catalytic Approaches in Pyrimidinone Derivative Synthesis

The synthesis of pyrimidinone derivatives is often facilitated by catalytic methods that enhance reaction rates, yields, and selectivity. A prominent method for producing dihydropyrimidinones is the Biginelli reaction, a one-pot multicomponent condensation of an aldehyde, a β-ketoester, and urea or thiourea. nih.govsennosbiotech.com Various catalysts have been developed to improve the efficiency and environmental friendliness of this classic reaction.

Brønsted acidic ionic liquids have emerged as effective and green catalysts. nih.gov For instance, the ionic liquid [Btto][p-TSA] has been used to catalyze the Biginelli condensation under solvent-free conditions, offering good yields and short reaction times at near-room temperature. nih.gov Similarly, a pyridinium-functionalized organosilica network (PMO-Py-IL), another Brönsted acidic ionic solid, has been shown to be an efficient nanocatalyst for the solvent-free synthesis of 3,4-dihydro-2(H)-pyrimidinones (DHPMs). mdpi.com This catalyst is notable for its stability and reusability over multiple reaction cycles. mdpi.com Other green catalysts include β-cyclodextrin and its derivatives, which are recyclable, non-toxic, and economically viable materials for synthesizing pyrimidine derivatives in aqueous media. mdpi.compreprints.org

Lewis acids and metal complexes also play a significant role. Zirconium tetrachloride (ZrCl4) and zirconyl chloride (ZrOCl2) have been used as catalysts in neat conditions for the Biginelli reaction. mdpi.com Heteropolyacids such as H3PMo12O40 and H14[NaP5W29MoO110] are effective for synthesizing fused pyrimidinone derivatives like 6-aryl-1H-pyrazolo[3,4-d]pyrimidin-4[5H]-ones. researchgate.net Furthermore, metal complexes involving rhodium, iridium, gold, and zirconium have been employed in various cycloaddition strategies to construct the pyrimidine ring. mdpi.com For example, gold complexes can catalyze the [2+2+2] cycloaddition of ynamides with nitriles to produce 4-aminopyrimidines. mdpi.com

The following table summarizes various catalytic systems used in the synthesis of pyrimidinone and its derivatives.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Key Advantages | Reference |

| Brønsted Acidic Ionic Liquid | [Btto][p-TSA] | Biginelli Condensation | Good yields, short reaction times, solvent-free, room temperature | nih.gov |

| Nanocatalyst | PMO-Py-IL | Biginelli Condensation | High yield, solvent-free, reusable | mdpi.com |

| Supramolecular Catalyst | Ethylene-di-amine modified β-Cyclodextrin | Multicomponent Reaction | Green, mild conditions, high yields, reusable | preprints.org |

| Heteropolyacid | H14[NaP5W29MoO110] | Condensation/Cyclization | High yields, mild conditions | researchgate.net |

| Metal Complex | Ph3PAuNTf2 | [2+2+2] Cycloaddition | Good yields for aminopyrimidine synthesis | mdpi.com |

| Lewis Acid | Zirconium tetrachloride (ZrCl4) | Biginelli Condensation | Optimized green conditions | mdpi.com |

Regioselectivity and Stereochemical Control in Pyrimidinone Synthesis

Achieving specific regiochemistry and stereochemistry is a significant challenge in the synthesis of complex molecules like pyrimidinone derivatives. Regioselectivity determines the orientation of substituents on the pyrimidine ring, while stereochemical control dictates the three-dimensional arrangement of atoms.

In multicomponent reactions like the Biginelli synthesis, regioselectivity is a key consideration. Modified Pinner reactions, which involve the condensation of 1,3-dicarbonyl compounds with amidines, can be controlled to produce specific pyrimidine isomers. mdpi.com Zirconium-mediated reactions of silyl-butadiynes with aryl nitriles have been shown to proceed in a regioselective manner to afford polysubstituted pyrimidines. mdpi.com The choice of catalyst can also influence regioselectivity; for example, an iridium-catalyzed [3+1+1+1] synthesis of pyrimidines from amidines and alcohols proceeds with high regioselectivity. mdpi.com The reaction of amidines with cyanoalkynes can yield different iminopyrimidine regioisomers depending on the reaction conditions, such as the presence of a strong base like NaHMDS. researchgate.net

Stereochemical control is particularly important when chiral centers are present in the target molecule. Asymmetric synthesis of dihydropyrimidinones has been achieved using chiral catalysts. sennosbiotech.com For instance, the Biginelli reaction has been performed enantioselectively using chirally modified TiO2–SiO2 catalysts. sennosbiotech.com Another approach involves using a chiral Schiff base Cu(II)-complex as a catalyst in a solvent-free Biginelli reaction to produce chiral 3,4-dihydropyrimidin-2-ones and their sulfur analogs. sennosbiotech.com The synthesis of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives has demonstrated highly strict stereochemical requirements for biological activity, where the L-Trp and the 4a,5-trans disposition of the bicyclic core are essential. nih.gov

The following table highlights methods that offer stereochemical and regiochemical control in pyrimidinone synthesis.

| Control Type | Method/Catalyst | Substrates | Outcome | Reference |

| Regiocontrol | Zirconium-mediated reaction | Silyl-butadiynes, aryl nitriles | Regioselective formation of polysubstituted pyrimidines | mdpi.com |

| Regiocontrol | Iridium-pincer complex | Amidines, alcohols | Regioselective [3+1+1+1] synthesis of pyrimidines | mdpi.com |

| Stereocontrol | Chiral TiO2–SiO2 catalyst | Benzaldehyde, urea, ethyl acetoacetate | Enantioselective Biginelli reaction | sennosbiotech.com |

| Stereocontrol | Chiral Schiff base Cu(II)-complex | Aldehyde, urea, β-ketoester | Asymmetric synthesis of chiral dihydropyrimidinones | sennosbiotech.com |

| Stereocontrol | N,N-diisopropylethylamine (DIPEA) / Salan organocatalyst | α-ureido sulfones, alkyl β-ketoesters | Highly enantioselective synthesis of dihydropyrimidinones | sennosbiotech.com |

Precursor Derivatization and Scaffold Functionalization

The synthesis of complex pyrimidinones often begins with simpler, functionalized precursors that are subsequently elaborated into the final target structure. This section focuses on the use of key starting materials and building blocks.

Aminopyrimidine as a Key Starting Material

Aminopyrimidines are versatile and crucial intermediates in the synthesis of a vast number of pyrimidine-based compounds. nih.gov Both 2-aminopyrimidine (B69317) and 4-aminopyrimidine (B60600) serve as foundational scaffolds for building more complex molecules, including fused heterocyclic systems like pyrido[2,3-d]pyrimidines. nih.govresearchgate.netnih.gov

The synthesis of 2-aminopyrimidine derivatives can be achieved through various routes, such as the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with different amines under solvent-free conditions. nih.govmdpi.com This nucleophilic substitution reaction is a common strategy for introducing diversity at the C4 and C6 positions of the pyrimidine ring. nih.govmdpi.com Another approach involves the amination of substituted pyrimidines, which can proceed through mechanisms like the ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism. nih.gov

4-Aminopyrimidines are also key intermediates. nih.gov The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones, for example, can start from a 4-amino-5-bromopyrimidine, which is typically prepared from the corresponding 5-bromo-4-chloropyrimidine (B1279914) by reaction with an appropriate amine. nih.gov The amino group in these precursors can participate in cyclization reactions to form the fused pyridone ring. nih.gov

Utilizing Beta-Ketoesters, Aldehydes, and Active Nitriles in Pyrimidinone Formation

The condensation of β-dicarbonyl compounds, aldehydes, and nitrogen-containing reagents is a cornerstone of pyrimidinone synthesis. The Biginelli reaction, which classically uses a β-ketoester, an aldehyde, and urea, is the most well-known example. nih.govmdpi.comamazonaws.com This reaction allows for the straightforward construction of the dihydropyrimidinone core from three simple components. sennosbiotech.com A wide variety of aromatic, aliphatic, and heterocyclic aldehydes can be used, providing access to a diverse library of substituted pyrimidinones. nih.govamazonaws.com

The versatility of this approach is expanded by using different types of β-dicarbonyl compounds. For instance, β-ketophosphonates can be used in place of β-ketoesters to synthesize dihydropyrimidinones containing a phosphonate (B1237965) group at the 5-position. mdpi.com Similarly, cyclic 1,3-dicarbonyl compounds like thiobarbituric acids can participate in these multicomponent reactions. mdpi.com

Active nitriles are another class of important precursors for pyrimidine synthesis. They can be used in cyclization reactions to form the pyrimidine ring. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives involves the cyclization of an ortho-amino pyrazole (B372694) ester with various aliphatic or aromatic nitriles. nih.gov In another strategy, 2-aminonicotinonitrile derivatives can react with reagents like phenyl isothiocyanate to construct fused pyridopyrimidine systems. nih.gov Furthermore, multicomponent reactions involving aldehydes, methylenemalononitrile, and hydrazine have been developed for the one-pot synthesis of pyrazolo[3,4-d]pyrimidinone derivatives. researchgate.net

Advanced Reaction Chemistry of 4 1h Pyrimidinone, 5 3 Pyridinyl Systems

Oxidation and Reduction Pathways of the Pyrimidinone Core

The pyrimidinone core possesses distinct sites for both oxidation and reduction. The nitrogen atoms are susceptible to oxidation, while the carbonyl group and the C5-C6 double bond are targets for reduction.

Oxidation: Direct oxidation of the carbonyl group within the pyrimidinone ring is not a commonly reported pathway. Instead, oxidation typically targets the ring nitrogen atoms. The nitrogen atoms in the pyrimidine (B1678525) ring can undergo N-oxidation, although this is less common than the N-oxidation of the more basic pyridine (B92270) ring. More prevalent is the oxidation of the pyridinyl moiety, which is discussed in section 3.3.

Reduction: The pyrimidinone core can be selectively reduced under various conditions. The carbonyl group (C=O) and the endocyclic C=C double bond are the primary sites for reduction.

Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones like sodium borohydride (B1222165) (NaBH₄) are effective for the reduction of the carbonyl group. masterorganicchemistry.comlibretexts.org NaBH₄, typically used in protic solvents like methanol (B129727) or ethanol (B145695), reduces the ketone to a secondary alcohol, yielding 5-(3-pyridinyl)-3,4-dihydro-2(1H)-pyrimidin-4-ol. masterorganicchemistry.comnumberanalytics.com LiAlH₄ is a more powerful reagent and will also readily perform this transformation. libretexts.orgochemacademy.com

Catalytic Hydrogenation: This method can reduce both the carbonyl group and the C5-C6 double bond, depending on the catalyst and reaction conditions. Using catalysts such as palladium on carbon (Pd/C) or nickel (Ni) with hydrogen gas (H₂) can lead to the saturation of the pyrimidine ring, yielding a tetrahydropyrimidinone derivative. ochemacademy.com The choice of catalyst and conditions allows for selectivity between the reduction of the C=O group and the C=C bond.

A summary of typical reduction reactions is provided in the table below.

| Reaction Type | Reagent(s) | Target | Product |

| Carbonyl Reduction | NaBH₄, MeOH | C4-Carbonyl | 4-Hydroxy-3,4-dihydropyrimidinone |

| Carbonyl Reduction | LiAlH₄, then H₂O | C4-Carbonyl | 4-Hydroxy-3,4-dihydropyrimidinone |

| Catalytic Hydrogenation | H₂, Pd/C or Ni | C4-Carbonyl & C5=C6 bond | 4-Hydroxy-hexahydropyrimidinone |

Nucleophilic Substitution Reactions on the Pyrimidinone Ring System

Nucleophilic aromatic substitution (SNA_r) is a key reaction for modifying the pyrimidinone ring, which is inherently electron-deficient. nih.gov This reactivity is significantly enhanced by the presence of a good leaving group, typically a halogen, at the C2, C4, or C6 positions. For the 5-(3-pyridinyl)-4(1H)-pyrimidinone system, substitution reactions are most feasible on a precursor such as 4-chloro-5-(3-pyridinyl)pyrimidine.

The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-poor carbon bearing the leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.gov Subsequent elimination of the halide ion restores the aromaticity and yields the substituted product. libretexts.org

Common nucleophiles for these reactions include:

Amines: Reaction with primary or secondary amines yields aminopyrimidines.

Alkoxides and Phenoxides: Treatment with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of the corresponding ethers.

Thiols: Thiolates can displace a halide to form thioethers.

Another important transformation is the copper-catalyzed Ullmann coupling reaction, which is used to form carbon-carbon or carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org This reaction typically involves an aryl halide reacting with a nucleophile in the presence of a copper catalyst, often at elevated temperatures. thermofisher.comnih.gov

| Reaction Type | Precursor | Nucleophile (Nu⁻) | Reagent/Catalyst | Product |

| SNAr | 4-Chloro-5-(3-pyridinyl)pyrimidine | R₂NH | Base (e.g., K₂CO₃) | 4-(Dialkylamino)-5-(3-pyridinyl)pyrimidine |

| SNAr | 4-Chloro-5-(3-pyridinyl)pyrimidine | ArOH | Base (e.g., K₂CO₃) | 4-(Aryloxy)-5-(3-pyridinyl)pyrimidine |

| SNAr | 4-Chloro-5-(3-pyridinyl)pyrimidine | RSH | Base (e.g., NaH) | 4-(Alkylthio)-5-(3-pyridinyl)pyrimidine |

| Ullmann Coupling | 4-Chloro-5-(3-pyridinyl)pyrimidine | Amine, Alcohol | Cu(I) or Cu(0) | 4-Substituted-5-(3-pyridinyl)pyrimidine |

Derivatization Reactions on the 3-Pyridinyl Moiety

The 3-pyridinyl substituent can undergo its own set of reactions, primarily electrophilic substitution and N-oxidation. The reactivity of this ring is influenced by the pyrimidinone system attached to it, which acts as an electron-withdrawing group and deactivates the pyridine ring towards electrophilic attack.

Electrophilic Aromatic Substitution: Pyridine itself is highly resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen and its tendency to be protonated or complex with Lewis acids under reaction conditions. iust.ac.irgcwgandhinagar.com When substitution does occur, it preferentially happens at the 3-position (C-3). libretexts.orgquora.com In 5-(3-pyridinyl)-4(1H)-pyrimidinone, the pyridine ring is already substituted at C-3. The attached pyrimidinone ring is a deactivating group, making further electrophilic substitution on the pyridine ring challenging. If forced, the substitution would likely be directed to the positions meta to the existing substituent, which are C-5 and to a lesser extent C-1 (the nitrogen).

N-Oxidation: The nitrogen atom of the pyridine ring is more basic and nucleophilic than the nitrogens in the pyrimidinone ring. It can be readily oxidized to form the corresponding pyridine N-oxide using various oxidizing agents. arkat-usa.org This transformation is significant because it alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution. scripps.eduwikipedia.org Common reagents for this purpose include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. arkat-usa.orgacs.org The resulting N-oxide can then be used in further reactions, for example, to introduce substituents at the 2- and 4-positions of the pyridine ring. wikipedia.org

| Reaction Type | Reagent(s) | Target Site | Product |

| N-Oxidation | m-CPBA or H₂O₂/AcOH | Pyridine Nitrogen | 4(1H)-Pyrimidinone, 5-(1-oxido-3-pyridinyl)- |

| Halogenation (Forced) | Br₂, Lewis Acid | Pyridine C-5 | 4(1H)-Pyrimidinone, 5-(5-bromo-3-pyridinyl)- |

Tautomeric Equilibria in 4(1H)-Pyrimidinone Structures

4(1H)-Pyrimidinone structures exist in a dynamic equilibrium between several tautomeric forms. The most significant equilibrium is the keto-enol tautomerism between the amide form, 4(1H)-pyrimidinone, and the aromatic phenol-like form, 4-hydroxypyrimidine (B43898).

For most pyrimidin-4-ones, the keto (amide) tautomer is considerably more stable and is the predominant form under normal conditions. mdpi.com This preference can be attributed to the greater stability of the amide resonance compared to the aromatic stabilization in the hydroxyl form.

The tautomeric equilibrium can be influenced by several factors:

Solvent Polarity: The equilibrium can be shifted by the solvent. Highly polar solvents that are strong hydrogen bond acceptors, such as dimethyl sulfoxide (B87167) (DMSO), can stabilize the less abundant tautomers. acs.org

Substituents: The electronic nature of substituents on the ring can influence the relative stability of the tautomers.

pH: The state of protonation can favor different forms.

Besides the primary keto-enol equilibrium, other tautomers can exist, although they are generally less significant. The study of tautomerism is crucial as the different forms can exhibit distinct chemical reactivity and biological activity.

Figure 1: Primary tautomeric equilibrium between the 4(1H)-pyrimidinone (keto) form and the 4-hydroxypyrimidine (enol) form.

Figure 1: Primary tautomeric equilibrium between the 4(1H)-pyrimidinone (keto) form and the 4-hydroxypyrimidine (enol) form.

Cyclization and Ring-Opening Transformations Involving Pyrimidinone and Fused Ring Systems

The pyrimidinone ring is a versatile scaffold for the synthesis of fused heterocyclic systems. These reactions often involve the functional groups on the pyrimidinone ring acting as internal nucleophiles or reacting with external bifunctional reagents.

Cyclization Reactions: A common strategy involves using substituted 6-aminouracils (which are pyrimidine-2,4-diones) as starting materials. These can be acylated and then cyclized to form a second pyrimidine ring, leading to the pyrimido[4,5-d]pyrimidine (B13093195) core structure. nih.gov These multicomponent reactions, sometimes assisted by microwave irradiation, can efficiently build complex fused systems from simpler pyrimidine precursors, aldehydes, and urea (B33335) or guanidine (B92328) derivatives. atmiyauni.ac.inresearchgate.net The resulting fused systems, such as pyrimido[4,5-d]pyrimidines, are of significant interest in medicinal chemistry. nih.govatmiyauni.ac.inresearchgate.net

Ring-Opening Transformations: The pyrimidine ring can undergo cleavage under certain conditions, most notably through hydrolysis. sciepub.com In the presence of a strong base (e.g., KOH) or under enzymatic conditions, nucleophilic attack by a hydroxide (B78521) ion can occur at an electrophilic ring carbon (such as C4). acs.orgumich.edu This can lead to the cleavage of an amide bond (e.g., the N3-C4 bond), resulting in a ring-opened intermediate. acs.org Depending on the structure of the substrate and the reaction conditions, this intermediate may be stable or undergo subsequent rearrangement or recyclization to form a different heterocyclic system. wur.nlresearchgate.net

| Transformation | Starting Material Type | Reagents/Conditions | Resulting System |

| Cyclization | 6-Aminopyrimidine derivative | Aldehyde, Urea/Thiourea | Pyrimido[4,5-d]pyrimidine |

| Cyclization | 6-Aminouracil derivative | Hydrazine (B178648), NaNO₂ | Pyrimido[4,5-d]pyrimidine-trione |

| Ring-Opening | 4(1H)-Pyrimidinone | Strong base (e.g., KOH), Heat | Ring-opened ureido derivative |

| Ring Transformation | N-Alkylpyrimidinium salt | Nucleophiles (e.g., NH₂⁻) | Other heterocycles (e.g., triazines) |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 1h Pyrimidinone, 5 3 Pyridinyl and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the proton (¹H) and carbon (¹³C) environments in 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-. The expected chemical shifts are influenced by the electronic properties of the two interconnected aromatic rings. The pyrimidinone ring, with its electron-withdrawing carbonyl group and nitrogen atoms, and the pyridine (B92270) ring, also an electron-deficient system, will dictate the specific resonance frequencies of the attached protons and carbons.

In ¹H NMR, the protons on the pyrimidinone ring are anticipated to appear at distinct chemical shifts. The N-H proton of the pyrimidinone moiety is expected to be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration, which is indicative of its involvement in hydrogen bonding. nih.gov The protons on the pyridine ring will exhibit characteristic splitting patterns (doublet, triplet of doublets, etc.) based on their coupling with adjacent protons.

In ¹³C NMR spectroscopy, the carbonyl carbon of the pyrimidinone ring is expected to resonate at a significantly downfield chemical shift, typically in the range of 160-175 ppm. The carbons of both the pyrimidinone and pyridine rings will appear in the aromatic region of the spectrum. The specific chemical shifts provide a fingerprint of the electronic environment of each carbon atom. Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for definitively assigning each proton to its corresponding carbon and for mapping out the connectivity of the entire molecule. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- (Note: These are predicted values and may vary from experimental data.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidinone H-2 | 8.1 - 8.3 | 150 - 155 |

| Pyridinyl H-2' | 8.6 - 8.8 | 148 - 152 |

| Pyridinyl H-4' | 7.9 - 8.1 | 135 - 138 |

| Pyridinyl H-5' | 7.4 - 7.6 | 123 - 126 |

| Pyridinyl H-6' | 8.5 - 8.7 | 147 - 151 |

| Pyrimidinone H-6 | 7.9 - 8.1 | 155 - 160 |

| Pyrimidinone N-H | 12.0 - 13.0 (broad) | - |

| Pyrimidinone C-4 | - | 160 - 165 |

| Pyrimidinone C-5 | - | 115 - 120 |

| Pyridinyl C-3' | - | 130 - 135 |

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-. The most prominent absorption band is expected to be the C=O stretching vibration of the pyrimidinone ring, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration will be observed as a broad band in the range of 3200-3400 cm⁻¹, with its broadness suggesting involvement in hydrogen bonding. C=N and C=C stretching vibrations from both the pyrimidinone and pyridine rings are expected in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the aromatic rings will be observed above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=O Stretch | 1650 - 1700 | Strong |

| C=N and C=C Stretch | 1400 - 1600 | Medium-Strong |

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-, with a molecular formula of C₉H₇N₃O, the expected monoisotopic mass is approximately 173.06 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. The fragmentation pattern in the mass spectrum would provide further structural information, with characteristic losses of small molecules such as CO and HCN.

Table 3: Predicted Mass Spectrometry Data for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.06619 |

| [M+Na]⁺ | 196.04813 |

| [M-H]⁻ | 172.05163 |

| [M]⁺ | 173.05836 |

Single-Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Determination

An SC-XRD analysis of this compound would reveal the planarity of the pyrimidinone and pyridine rings and the dihedral angle between them, which is a critical conformational parameter. The crystal system, space group, and unit cell dimensions would also be determined, providing a complete picture of the crystal packing. mdpi.com

Table 4: Illustrative Crystallographic Data for a Related Heterocyclic Compound (Note: This data is for ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate and serves as an example of the type of information obtained from SC-XRD.) mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 23.7940(11) |

| b (Å) | 5.3470(3) |

| c (Å) | 8.9367(5) |

| β (°) | 96.216(4) |

| Volume (ų) | 1130.30(10) |

| Z | 4 |

Analysis of Supramolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is expected to be dominated by non-covalent interactions, particularly hydrogen bonds. The pyrimidinone moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). This allows for the formation of robust hydrogen-bonded dimers or catemers (chains), which are common supramolecular synthons in pyrimidinone chemistry. nih.gov

Computational and Theoretical Chemical Investigations of 4 1h Pyrimidinone, 5 3 Pyridinyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. bhu.ac.inmdpi.com It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties. samipubco.com For compounds like 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-, DFT calculations, often using functionals like B3LYP, provide fundamental insights into the molecule's behavior at an electronic level. mdpi.com These calculations are foundational for understanding the molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that simplifies reactivity predictions by focusing on two primary orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

EHOMO (Highest Occupied Molecular Orbital Energy): This orbital acts as an electron donor. A higher EHOMO value indicates a greater tendency to donate electrons, correlating with the molecule's nucleophilicity or basicity. youtube.com

ELUMO (Lowest Unoccupied Molecular Orbital Energy): This orbital can accept electrons. A lower ELUMO value suggests a greater ability to accept electrons, indicating the molecule's electrophilicity. youtube.com

Energy Gap (ΔE = ELUMO – EHOMO): The difference in energy between the LUMO and HOMO is a critical indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

The distribution of HOMO and LUMO orbitals across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. For heterocyclic systems, these orbitals are often localized around specific atoms or bonds, guiding predictions of reaction mechanisms. wuxibiology.comresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data (Note: The following values are representative examples for heterocyclic compounds of similar complexity, as specific experimental or calculated data for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- are not available in the cited literature.)

| Parameter | Symbol | Typical Value (eV) | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 to -8.0 | Electron-donating ability (Nucleophilicity) |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.5 | Electron-accepting ability (Electrophilicity) |

| HOMO-LUMO Energy Gap | ΔE | 4.0 to 6.0 | Chemical Reactivity / Kinetic Stability |

From the EHOMO and ELUMO values derived from DFT, several global and local reactivity descriptors can be calculated to quantify a molecule's chemical behavior.

Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. Hard molecules have a large energy gap.

Global Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. Soft molecules are generally more reactive.

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule accepts an additional electronic charge from the environment. It is calculated as ω = μ²/2η (where μ ≈ -χ).

Table 2: Illustrative Global Reactivity Descriptors (Note: These values are calculated from the typical data in Table 1 for illustrative purposes.)

| Descriptor | Formula | Typical Value |

|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.5 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.5 eV |

| Global Softness (S) | 1/η | 0.4 eV-1 |

| Electrophilicity Index (ω) | χ²/2η | 4.05 eV |

Local Reactivity Descriptors (Fukui Functions): While global descriptors describe the entire molecule, Fukui functions predict which specific atoms within the molecule are most likely to be involved in a reaction. mdpi.com These functions indicate the change in electron density at a particular atomic site when the total number of electrons in the molecule changes. They are used to identify the most reactive sites for:

Nucleophilic attack (f+): The site most likely to accept an electron.

Electrophilic attack (f-): The site most likely to donate an electron. mdpi.com

Radical attack (f0): The site most susceptible to radical reactions.

Computational studies on related pyridinyl and pyrimidinyl systems have shown that nitrogen and oxygen atoms, as well as specific carbon atoms in the rings, are often the most reactive sites, as identified by Fukui function analysis. nih.gov

DFT and other quantum chemical methods can be used to calculate key thermodynamic properties.

Enthalpy of Formation (ΔHf): This is the change in enthalpy during the formation of one mole of the substance from its constituent elements in their standard states. It is a crucial measure of a molecule's stability. Computational methods calculate the total electronic energy of the molecule, which can then be used in combination with data for the constituent elements to determine the enthalpy of formation.

Enthalpy of Sublimation (ΔHsub): This is the heat required to change one mole of a substance from a solid to a gaseous state. It is related to the strength of intermolecular forces in the solid state. Theoretical predictions of ΔHsub are more complex, as they must account for crystal packing and intermolecular interactions, often requiring a combination of quantum mechanics and force-field methods.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information about the molecule's conformational flexibility and its interactions with other molecules, such as solvents or biological receptors. researchgate.net For a molecule like 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-, which has a rotational bond between the pyrimidinone and pyridine (B92270) rings, MD simulations can explore the potential energy surface associated with this rotation, identifying the most stable conformations and the energy barriers between them. Furthermore, MD is invaluable for studying how the molecule interacts with its environment through hydrogen bonds, van der Waals forces, and electrostatic interactions. researchgate.net

Monte Carlo Simulation Techniques in Chemical Modeling and Adsorption Studies

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemical modeling, MC methods are used to explore complex systems with many degrees of freedom. Unlike MD, which follows a deterministic path, MC simulations generate molecular configurations based on probabilities. This makes them particularly effective for studying equilibrium properties, such as the binding of a ligand to a receptor or the adsorption of a molecule onto a surface. For 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-, MC simulations could be employed to model its behavior in different solvents or to predict its adsorption characteristics on various materials, which is relevant in fields like materials science and chromatography.

Theoretical Studies on Tautomerism and Isomerization Pathways

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. The 4(1H)-pyrimidinone ring system can exhibit keto-enol tautomerism. Computational chemistry, particularly DFT, is an essential tool for studying these transformations. nih.gov By calculating the relative energies of the different tautomeric forms, researchers can predict which form is most stable under specific conditions (e.g., in the gas phase or in a solvent). Furthermore, these methods can be used to map the entire isomerization pathway, identifying the transition state structures and calculating the activation energy required for the interconversion. Such studies provide critical insights into the compound's chemical properties and potential biological activity, as different tautomers may exhibit different reactivity and binding affinities. nih.gov

Structure Activity Relationship Sar Studies for Modified 4 1h Pyrimidinone, 5 3 Pyridinyl Derivatives in Chemical Biology

Impact of Substituent Effects on Pyrimidinone Core Reactivity and Binding Affinity

The pyrimidinone core is a fundamental component of the 4(1H)-pyrimidinone, 5-(3-pyridinyl)- scaffold, and substitutions on this ring system can significantly impact the molecule's reactivity and binding affinity to biological targets. The electronic properties and steric bulk of substituents can alter the electron density distribution within the pyrimidinone ring, influencing its ability to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are critical for binding to target proteins.

For instance, in a series of pyrimidine-4-carboxamides, modifications to the pyrimidine (B1678525) core were explored to understand their inhibitory activity against N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) acs.org. While not the exact 4(1H)-pyrimidinone, 5-(3-pyridinyl)- scaffold, these studies on related pyrimidine cores provide valuable insights. The replacement of nitrogen atoms in the pyrimidine ring with carbon to form pyridyl analogs led to a significant decrease in inhibitory potency, highlighting the importance of the pyrimidine nitrogen atoms for activity acs.org.

Furthermore, the introduction of a chlorine atom at the C5 position of a pyrimidine ring was found to be an optimal substituent for the inhibition of human methionine aminopeptidase-1 (HsMetAP1) in a series of pyridinylpyrimidines nih.gov. Replacement of the chlorine with a fluorine atom decreased potency, while substitution with a methyl group or hydrogen resulted in inactive compounds nih.gov. This suggests that an electron-withdrawing and appropriately sized substituent at this position is crucial for activity.

The following table summarizes the impact of various substituents on the pyrimidinone core of related pyrimidine derivatives on their biological activity.

| Substituent Position | Substituent | Observed Effect on Biological Activity | Reference Compound Class |

| Pyrimidine Ring Nitrogen | Replacement with Carbon | Decreased Potency | Pyrimidine-4-carboxamides acs.org |

| C5 of Pyrimidine | Chlorine | Optimal for Activity | Pyridinylpyrimidines nih.gov |

| C5 of Pyrimidine | Fluorine | Decreased Potency | Pyridinylpyrimidines nih.gov |

| C5 of Pyrimidine | Methyl | Inactive | Pyridinylpyrimidines nih.gov |

| C5 of Pyrimidine | Hydrogen | Inactive | Pyridinylpyrimidines nih.gov |

Role of Pyridinyl Moiety Substitutions on Interaction Specificity

The 3-pyridinyl moiety of the 4(1H)-pyrimidinone, 5-(3-pyridinyl)- scaffold provides a crucial interaction point with biological targets. Substitutions on this pyridine (B92270) ring can modulate the compound's electronic properties, steric profile, and hydrogen bonding capacity, thereby influencing its interaction specificity and potency.

In a study of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives, the 4-(pyridin-3-yl)pyrimidine (B11918198) moiety was identified as a key pharmacophore for anticancer activity semanticscholar.org. While this study focused on a more complex system, it underscores the importance of the pyridin-3-yl group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for binding to many protein targets.

Research on other pyridinyl-containing compounds has shown that the position of the nitrogen atom within the pyridine ring is critical for biological activity. For example, in a series of inhibitors of human methionine aminopeptidase, a 2-(2-pyridinyl)-pyrimidine scaffold was found to be a key pharmacophore, likely due to its ability to chelate a metal ion in the enzyme's active site. In contrast, the corresponding 2-(3-pyridinyl)-pyrimidine analogue showed no effect on the enzyme's activity, emphasizing the importance of the nitrogen's position for specific target interactions nih.gov.

The table below illustrates the influence of substitutions on the pyridinyl moiety in related compounds.

| Pyridinyl Moiety Feature | Modification | Observed Effect on Biological Activity | Reference Compound Class |

| Position of Pyridine Nitrogen | 2-pyridinyl | Essential for MetAP inhibition | Pyridinylpyrimidines nih.gov |

| Position of Pyridine Nitrogen | 3-pyridinyl | Inactive against MetAP | Pyridinylpyrimidines nih.gov |

| Position of Pyridine Nitrogen | 4-pyridinyl | Inactive against MetAP | Pyridinylpyrimidines nih.gov |

Analysis of Functional Group Contributions to Mechanistic Profiles

In a study of pyrimidine-4-carboxamides, the introduction of a cyclopropylmethylamide group at the R1 position was found to be optimal for inhibitory potency against NAPE-PLD acs.org. This highlights the importance of the size and nature of the substituent at this position. Furthermore, the combination of a (S)-3-phenylpiperidine at the R2 position and a (S)-3-hydroxypyrrolidine at the R3 position resulted in the most potent compound, demonstrating a synergistic effect of optimal functional groups at different positions acs.org.

The introduction of O-CH3 groups into the structure of pyridine-derived compounds has been shown to significantly improve their antiproliferative activity against various cancer cell lines mdpi.com. This is attributed to a decrease in the IC50 values, indicating enhanced potency. Similarly, the presence of an -OH group also favored an improvement in antiproliferative activity mdpi.com. These findings suggest that electron-donating and hydrogen-bonding groups can positively influence the biological activity of such scaffolds.

The following table summarizes the contributions of specific functional groups to the biological activity of related pyrimidine and pyridine derivatives.

| Functional Group | Position/Context | Contribution to Mechanistic Profile | Reference Compound Class |

| Cyclopropylmethylamide | R1 of pyrimidine-4-carboxamide | Optimal for NAPE-PLD inhibition | Pyrimidine-4-carboxamides acs.org |

| (S)-3-Phenylpiperidine | R2 of pyrimidine-4-carboxamide | Contributes to high potency | Pyrimidine-4-carboxamides acs.org |

| (S)-3-Hydroxypyrrolidine | R3 of pyrimidine-4-carboxamide | Contributes to high potency | Pyrimidine-4-carboxamides acs.org |

| O-CH3 | On pyridine-derived compounds | Improved antiproliferative activity | Pyridine derivatives mdpi.com |

| -OH | On pyridine-derived compounds | Improved antiproliferative activity | Pyridine derivatives mdpi.com |

Conformational Analysis and SAR Correlation

The three-dimensional conformation of 4(1H)-pyrimidinone, 5-(3-pyridinyl)- derivatives plays a pivotal role in their interaction with biological targets. Conformational analysis, often aided by computational modeling and spectroscopic techniques, helps to understand the preferred spatial arrangement of the molecule and how this correlates with its biological activity.

The relative orientation of the pyrimidinone and pyridinyl rings is a key conformational feature. The rotational barrier around the bond connecting these two rings will determine the accessible conformations. The presence of substituents on either ring can influence this rotational preference, either through steric hindrance or electronic effects.

In the context of SAR, understanding the preferred conformation can explain why certain substituents are beneficial while others are detrimental. A bulky substituent, for example, might force the molecule into a conformation that is unfavorable for binding. Conversely, a substituent that can form an intramolecular hydrogen bond might lock the molecule into a bioactive conformation, thereby increasing its potency.

Applications in Advanced Chemical Synthesis and Methodological Development

Utility as Building Blocks for Complex Heterocyclic Architectures

The pyrimidine (B1678525) ring is a fundamental building block in the synthesis of a vast array of heterocyclic compounds, including fused ring systems with significant biological relevance. nih.govresearchgate.net The 4(1H)-pyrimidinone core, particularly when functionalized with a reactive handle like the 5-(3-pyridinyl) group, serves as a versatile platform for constructing intricate molecular architectures.

Researchers have demonstrated that pyrimidinone scaffolds can undergo various chemical transformations to yield more complex structures. For instance, they can be utilized in cycloaddition and condensation reactions to build fused systems like pyridopyrimidines and thiazolopyrimidines. researchgate.net The inherent reactivity of the pyrimidine nucleus, which resembles the foundational building blocks of DNA and RNA, allows for its incorporation into larger, polycyclic frameworks. acs.org Synthetic strategies often exploit the nitrogen atoms and the carbonyl group within the pyrimidinone ring to direct reactions and achieve specific chemo- and regioselectivity. acs.org The synthesis of pyrazolo[1,5-a]pyrimidines through cyclization reactions of aminopyrazoles with β-dicarbonyl compounds showcases how substituted heterocyclic building blocks lead to complex fused systems. nih.gov

The 5-(3-pyridinyl) substituent offers an additional site for modification, enabling chemists to append other rings or functional groups through cross-coupling reactions, further expanding the structural diversity achievable from this single building block. The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives, for example, often starts from functionalized pyrimidine precursors. researchgate.net

Table 1: Examples of Complex Heterocycles Synthesized from Pyrimidine Scaffolds

| Starting Scaffold | Reaction Type | Resulting Complex Heterocycle | Reference |

| Functionalized Pyrimidine | Cycloaddition/Condensation | Pyridopyrimidine | researchgate.net |

| Bromopyrimidine | Cyclization | Thiazolopyrimidine | researchgate.net |

| Bromomethyl Pyrimidine | Cyclization | Imidazolopyrimidine | researchgate.net |

| 3-substituted-5-amino-1H-pyrazoles | Cyclization with β-dicarbonyls | Pyrazolo[1,5-a]pyrimidines | nih.gov |

| Barbituric acid | Three-component condensation | Pyrimido[4,5-d]pyrimidines | researchgate.net |

Contribution to Fragment-Based Design Strategies

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This approach involves screening small, low-complexity molecules ("fragments") that bind weakly to a biological target and then growing or linking them to create more potent molecules. mdpi.com The 4(1H)-pyrimidinone, 5-(3-pyridinyl)- compound is an ideal candidate for FBDD due to its composition of two key heterocyclic fragments: a pyrimidinone and a pyridine (B92270).

Pyridinone and pyrimidinone scaffolds are considered "privileged fragments" in medicinal chemistry because they can serve as hydrogen bond donors and acceptors, enabling them to interact with a wide range of biological targets. frontiersin.orgnih.gov The physicochemical properties of these scaffolds, such as polarity and lipophilicity, can be readily fine-tuned. frontiersin.org

In one FBDD approach, a pyrimidinone-containing fragment was shown to bind to the active site of an enzyme by chelating catalytic magnesium ions, confirming the scaffold as a competent metal-binding pharmacophore. acs.org The pendant substituent, analogous to the 5-(3-pyridinyl) group, was identified as a vector for optimization to improve potency. acs.org This highlights a key principle of FBDD: a core fragment provides the initial binding interaction, while subsequent modifications at specific vectors enhance affinity and selectivity. The decomposition of larger molecules into meaningful fragments like rings and linkers is a crucial task in this design process. mdpi.com

Table 2: Properties of Pyrimidinone/Pyridinone Scaffolds in Fragment-Based Design

| Property | Description | Significance in FBDD | Reference |

| Hydrogen Bonding | Can act as both hydrogen bond donors and acceptors. | Facilitates initial binding interactions with protein targets. | frontiersin.org |

| Metal Chelation | Capable of binding to metal ions in enzyme active sites. | Provides a strong anchoring point for the fragment. | acs.org |

| Tunable Physicochemistry | Polarity and lipophilicity can be easily modified through substitution. | Allows for optimization of ADME properties during hit-to-lead development. | frontiersin.org |

| Synthetic Tractability | Readily derivatized using established synthetic protocols. | Enables rapid exploration of chemical space around the core fragment. | frontiersin.org |

Development of Bioisosteres for Pharmaceutical Scaffolds

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that retains similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. This approach is used to enhance potency, selectivity, or pharmacokinetic properties. The pyrimidinone ring is a versatile bioisostere for several common chemical moieties.

Pyridinone and pyrimidinone scaffolds have been successfully employed as bioisosteres for amides, phenols, pyridines, and other aromatic systems. frontiersin.org For example, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the adenine ring of ATP, which has led to the development of numerous potent kinase inhibitors. rsc.org Similarly, 1,2,4-triazolo[1,5-a]pyrimidines have been investigated as isosteric replacements for purines. nih.gov

Replacing a benzene ring with a pyridine or pyrimidinone ring can introduce a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming new, favorable interactions with a biological target. nih.gov This substitution can also alter the molecule's solubility and metabolic profile. The replacement of a benzoic acid moiety with a 4-pyridone-3-carboxylic acid group has been shown to be effective, yielding compounds with similar biological activity but improved cellular effects. ebi.ac.uk The 4(1H)-pyrimidinone core within 5-(3-pyridinyl)-4(1H)-pyrimidinone can thus be viewed as a potential bioisosteric replacement for other cyclic structures in efforts to optimize drug candidates. nih.gov

Leveraging Pyrimidinone Scaffolds for Multi-Component Reaction Development

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are prized for their operational simplicity, atom economy, and ability to rapidly generate libraries of complex molecules. researchgate.netrsc.org

Pyrimidinone and dihydropyrimidinone scaffolds are frequently synthesized using MCRs, most notably the Biginelli reaction. rsc.orgnih.gov This classic MCR involves the one-pot condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. rsc.orgmdpi.com The versatility of the Biginelli reaction and its variants allows for the incorporation of a wide range of substituents onto the pyrimidinone core, making it a powerful tool for creating molecular diversity.

The pyrimidinone scaffold itself can be a key component in the development of new MCRs. Its inherent reactivity allows it to participate in tandem reactions, leading to the formation of complex fused heterocyclic systems in a single pot. For example, three-component reactions involving barbituric acid (a pyrimidine derivative), an aldehyde, and thiourea have been used to synthesize pyrimido[4,5-d]pyrimidine derivatives. researchgate.net Similarly, iridium-catalyzed MCRs have been developed for the regioselective synthesis of highly substituted pyrimidines from amidines and alcohols. nih.gov These methodologies demonstrate the power of using the pyrimidinone framework to drive the development of novel and sustainable synthetic routes to complex, biologically relevant molecules. researchgate.net

Advanced Analytical Techniques in Pyrimidinone Research

Chromatographic Separations and Purification Methods (e.g., TLC, HPLC)

Chromatographic techniques are central to the isolation and purification of "4(1H)-Pyrimidinone, 5-(3-pyridinyl)-" from reaction mixtures and for the assessment of its purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods.

Thin-Layer Chromatography (TLC)

TLC is a versatile and rapid technique for monitoring the progress of chemical reactions and for the preliminary assessment of compound purity. For "4(1H)-Pyrimidinone, 5-(3-pyridinyl)-", a typical TLC analysis would involve spotting a solution of the compound onto a silica gel plate. The separation of the compound from impurities is achieved by developing the plate in a sealed chamber with an appropriate mobile phase. The choice of the mobile phase is critical and is determined empirically to achieve optimal separation, often a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Visualization of the spots is typically achieved under UV light, given the aromatic nature of the compound, or by using chemical staining agents. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a specific TLC system.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of "4(1H)-Pyrimidinone, 5-(3-pyridinyl)-". Reversed-phase HPLC is frequently the method of choice for compounds of this polarity. researchgate.net In this mode, a non-polar stationary phase (typically C8 or C18 silica gel) is used in conjunction with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

A typical HPLC method for the analysis of "4(1H)-Pyrimidinone, 5-(3-pyridinyl)-" would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). nih.gov The separation can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (variable mobile phase composition) to achieve the desired resolution. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification. For quantitative analysis, a calibration curve is constructed by plotting the peak area against the concentration of standard solutions.

Table 1: Illustrative HPLC Method Parameters for the Analysis of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (Gradient) |

| Gradient | 10% Acetonitrile for 5 min, 10-90% Acetonitrile over 20 min, 90% Acetonitrile for 5 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

Quantitative Spectroscopic Methods for Purity and Content

Spectroscopic methods are essential for the structural elucidation and quantitative analysis of "4(1H)-Pyrimidinone, 5-(3-pyridinyl)-". Techniques such as UV-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to determine the purity and concentration of the compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a straightforward and effective method for the quantitative analysis of compounds that contain chromophores. The pyridine (B92270) and pyrimidinone rings in "4(1H)-Pyrimidinone, 5-(3-pyridinyl)-" are expected to absorb UV radiation. A solution of the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. To determine the concentration of an unknown sample, its absorbance is compared to a calibration curve prepared from standards of known concentration. This method is also valuable for assessing purity by detecting the presence of impurities that absorb at different wavelengths.

Table 2: Hypothetical UV-Vis Spectroscopic Data for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- in Ethanol

| Parameter | Value |

| λmax 1 | ~220 nm |

| λmax 2 | ~275 nm |

| Molar Absorptivity (ε) at λmax 2 | 15,000 L mol⁻¹ cm⁻¹ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural characterization and purity assessment of organic molecules. ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. For "4(1H)-Pyrimidinone, 5-(3-pyridinyl)-", the number of signals, their chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum can confirm the molecular structure. Similarly, the ¹³C NMR spectrum will show a characteristic number of signals corresponding to the different carbon environments in the molecule.

Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a sample without the need for a specific reference standard of the analyte. In a qNMR experiment, a certified internal standard with a known concentration is added to a precisely weighed amount of the "4(1H)-Pyrimidinone, 5-(3-pyridinyl)-" sample. By comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard, the purity of the analyte can be calculated with high accuracy and precision.

Table 3: Predicted ¹H NMR Chemical Shifts for 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- in DMSO-d₆

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidinone H-2 | ~8.1 | Singlet |

| Pyrimidinone H-6 | ~7.9 | Singlet |

| Pyridine H-2' | ~8.8 | Doublet |

| Pyridine H-4' | ~8.0 | Doublet of Triplets |

| Pyridine H-5' | ~7.5 | Multiplet |

| Pyridine H-6' | ~8.6 | Doublet |

| NH/OH (tautomer) | ~12.5 | Broad Singlet |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4(1H)-Pyrimidinone, 5-(3-pyridinyl)-, and how can reaction conditions be optimized?

- Methodology : A common approach involves chlorination of precursor pyrimidinones using POCl₃, followed by nucleophilic substitution with a pyridinyl group. For example, 5-ethynyluracil derivatives can be synthesized via treatment of 5-acetyluracil with POCl₃, yielding intermediates like 2,4-dichloropyrimidine, which undergo substitution with KOEt to introduce alkoxy or pyridinyl groups . Optimization includes controlling reaction temperature (e.g., 80–100°C for POCl₃ activation) and solvent polarity to favor regioselectivity.

Q. How can the tautomeric equilibrium of 4(1H)-Pyrimidinone derivatives be experimentally characterized?

- Methodology : Tautomeric forms (e.g., 4(3H)- vs. 4(1H)-pyrimidinone) are identified using X-ray crystallography to resolve hydrogen-bonding patterns in the solid state . Solution-phase studies employ NMR spectroscopy (¹H and ¹³C) to monitor chemical shifts indicative of tautomer distribution. For instance, the dominance of the 4(3H)-tautomer in CHCl₃ is confirmed by cyclic hydrogen-bonded dimers observed via crystallography .

Q. What key physicochemical properties (e.g., pKa, solubility) influence the reactivity of 4(1H)-Pyrimidinone derivatives?

- Data : Acidic pKa values for simple pyrimidinones range from 6.8 to 9.2, while basic pKa values are between 1.7 and 2.2 . Solubility in polar solvents (e.g., DMSO, water) is critical for biological assays. Adjusting substituents at the 5-position (e.g., pyridinyl groups) modulates lipophilicity and hydrogen-bonding capacity, impacting aggregation behavior .

Advanced Research Questions

Q. How does self-association behavior affect the supramolecular assembly of 4(1H)-Pyrimidinone derivatives in solution?

- Methodology : Vapor-pressure osmometry in CH₂Cl₂ reveals dimerization constants (Ka ≈ 220 ± 110 M⁻¹ at 26°C) for derivatives like 5-(2-phenylethyl)-4(3H)-pyrimidinone, comparable to 2-pyridinone . Hydrogen-bonded networks are engineered by designing dipyrimidinones (e.g., compounds 12, 16, 21) to favor cyclic dimers or extended aggregates .

Q. What analytical techniques resolve hydrogen-bonding networks in 4(1H)-Pyrimidinone tautomers across different phases?

- Methodology : Solid-state analysis uses X-ray crystallography to map DDAA (donor-donor-acceptor-acceptor) hydrogen-bonding motifs, as seen in ureidopyrimidones . Solution-phase studies combine UV-Vis spectroscopy and isothermal titration calorimetry (ITC) to quantify dimerization constants (Ka > 10⁶ M⁻¹ in CHCl₃) and tautomer stability .

Q. How do substituents at the 5-position modulate biological activity, and what structural modifications enhance target specificity?

- Case Study : Substitution with pyridinyl or nitro groups enhances antifungal activity in pyrimidine-5-carboxamides, as shown by MIC assays against Candida albicans . Rational design involves molecular docking to optimize interactions with target enzymes (e.g., HIV-1 reverse transcriptase for trisubstituted pyrimidines) .

Safety and Handling Considerations

Q. What safety protocols are critical when handling 4(1H)-Pyrimidinone derivatives?

- Guidance : The compound is classified under hazardous substances (CERCLA Reportable Quantity: 10 lbs) due to potential toxicity . Use fume hoods for synthesis, wear nitrile gloves, and store in airtight containers under inert gas (N₂/Ar). Spill management requires neutralization with sodium bicarbonate and disposal via EPA-approved hazardous waste protocols .

Data Contradictions and Resolution

Q. How can discrepancies in reported pKa values for pyrimidinone derivatives be reconciled?

- Analysis : Variations arise from solvent polarity (aqueous vs. organic) and measurement techniques (potentiometric vs. spectrophotometric). For example, acidic pKa of 5-hydroxypyrimidine is 6.8 in water but shifts in DMSO due to solvation effects . Standardize conditions (e.g., 20–25°C in aqueous buffer) for comparability .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.